Cas no 899967-52-3 (N-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-2-(4-fluorophenoxy)acetamide)

N-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-2-(4-fluorophenoxy)acetamide structure
899967-52-3 structure
Product Name:N-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-2-(4-fluorophenoxy)acetamide
CAS No:899967-52-3
MF:C21H18FN5O3
MW:407.397727489471
CID:5500164
Update Time:2025-05-19

N-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-2-(4-fluorophenoxy)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-fluorophenoxy)acetamide
    • N-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-2-(4-fluorophenoxy)acetamide
    • Inchi: 1S/C21H18FN5O3/c1-13-3-6-16(9-14(13)2)27-20-18(10-24-27)21(29)26(12-23-20)25-19(28)11-30-17-7-4-15(22)5-8-17/h3-10,12H,11H2,1-2H3,(H,25,28)
    • InChI Key: IIEBXQCPNAWICZ-UHFFFAOYSA-N
    • SMILES: C(NN1C=NC2N(C3=CC=C(C)C(C)=C3)N=CC=2C1=O)(=O)COC1=CC=C(F)C=C1

N-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-2-(4-fluorophenoxy)acetamide Pricemore >>

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Additional information on N-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-2-(4-fluorophenoxy)acetamide

Introduction to CAS No. 899967-52-3: N-1-(3,4-Dimethylphenyl)-4-Oxo-1H,4H,5H-Pyrazolo[3,4-d]Pyrimidin-5-Yl-2-(4-Fluorophenoxy)Acetamide

The compound with CAS No. 899967-52-3, known as N-1-(3,4-Dimethylphenyl)-4-Oxo-1H,4H,5H-Pyrazolo[3,4-d]Pyrimidin-5-Yl-2-(4-Fluorophenoxy)Acetamide, is a highly specialized organic molecule with significant potential in the field of pharmaceutical chemistry. This compound belongs to the class of pyrazolopyrimidines, which are known for their diverse biological activities and applications in drug discovery. The structure of this molecule is characterized by a pyrazolo[3,4-d]pyrimidine core, which is a fused bicyclic system combining pyrazole and pyrimidine rings. This core is further substituted with a dimethylphenyl group at position 1 and a fluorophenoxyacetamide moiety at position 5.

Recent studies have highlighted the importance of pyrazolopyrimidine derivatives in targeting various disease states. For instance, research has shown that these compounds can act as inhibitors of key enzymes involved in cancer progression, such as kinases and proteases. The presence of the dimethylphenyl group in this compound suggests potential lipophilic properties, which could enhance its bioavailability and tissue penetration. Additionally, the fluorophenoxyacetamide substituent introduces electronic and steric effects that may modulate the compound's binding affinity to its target proteins.

One of the most promising applications of CAS No. 899967-52-3 lies in its potential as an anticancer agent. Preclinical studies have demonstrated that certain pyrazolopyrimidine derivatives exhibit selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is attributed to the compound's ability to inhibit critical oncogenic pathways or induce apoptosis in malignant cells. Furthermore, the incorporation of the fluorophenoxy group may enhance the compound's ability to cross cellular membranes and reach intracellular targets effectively.

Another area of interest for this compound is its potential role in antimicrobial therapy. Recent research has explored the use of pyrazolopyrimidine derivatives as inhibitors of bacterial and fungal enzymes. The dimethylphenyl substituent may contribute to the compound's ability to disrupt microbial cell membranes or interfere with essential metabolic pathways. Moreover, the presence of fluorine atoms in the structure could impart additional stability and resistance to enzymatic degradation.

In terms of synthesis, CAS No. 899967-52-3 is typically prepared through a multi-step process involving advanced organic chemistry techniques such as Suzuki coupling and amide bond formation. The synthesis begins with the preparation of the pyrazolo[3,4-d]pyrimidine core using appropriate starting materials like aldehydes and amines. Subsequent steps involve functionalization with the dimethylphenyl group and fluorophenoxyacetamide moiety using coupling reagents like HATU or EDCI.

From an analytical standpoint, this compound can be characterized using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and IR (Infrared Spectroscopy). These methods allow for precise determination of its molecular structure and purity. Additionally, X-ray crystallography can provide insights into its three-dimensional conformation, which is crucial for understanding its interactions with biological targets.

Looking ahead, further research on CAS No. 899967-52-3 is expected to focus on optimizing its pharmacokinetic properties for clinical applications. This includes improving its solubility profile through structural modifications or formulation strategies such as encapsulation in lipid nanoparticles or micelles. Additionally, studies are underway to evaluate its safety profile in preclinical models before advancing to human trials.

In conclusion, CAS No. 899967-52-3 represents a cutting-edge molecule with immense potential in drug development due to its unique structural features and biological activities. Its ability to target key disease pathways makes it a valuable candidate for addressing unmet medical needs across various therapeutic areas.

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